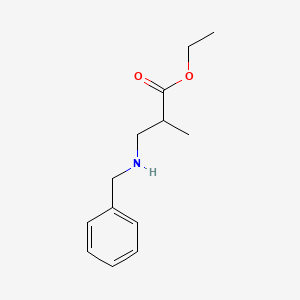

Ethyl 3-(benzylamino)-2-methylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(benzylamino)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLWGPSWMIFWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543703 | |

| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99985-63-4 | |

| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Ethyl 3-(benzylamino)-2-methylpropanoate

Abstract: The unambiguous structural elucidation of novel or synthesized small molecules is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive, multi-technique framework for the structural analysis of Ethyl 3-(benzylamino)-2-methylpropanoate, a β-amino acid derivative. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a self-validating workflow to confirm the molecule's identity, connectivity, and functional group composition. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the analytical choices and data interpretation, ensuring a robust and confident structural assignment.

Molecular Overview and Physicochemical Properties

This compound is a secondary amine and an ester derivative of 3-amino-2-methylpropanoic acid. Its structure contains several key features amenable to spectroscopic analysis: a benzyl group, a chiral center at the C2 position, a secondary amine, and an ethyl ester. These features contribute to its potential as a building block in organic and medicinal chemistry.[1] A thorough characterization is the first critical step in its evaluation for any application.

Figure 1: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 99985-63-4 | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale and Experimental Design

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. One-dimensional (1D) ¹H NMR reveals the electronic environment, quantity, and neighboring relationships of protons, while ¹³C NMR provides a count of chemically distinct carbon atoms and identifies their functional type (alkyl, aromatic, carbonyl). The causality for employing NMR is its unparalleled ability to map atomic connectivity.

For this analysis, the sample would be dissolved in deuterated chloroform (CDCl₃), a standard solvent that does not interfere with the proton signals. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point at 0 ppm.

Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Transfer: Filter the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz).

-

Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal from the solvent.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.

Predicted ¹H NMR Spectral Data and Interpretation

The structure of this compound predicts a complex but interpretable ¹H NMR spectrum. Each unique proton environment will produce a distinct signal, with its chemical shift, integration, and multiplicity providing a wealth of structural information.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -CH₂- (Ethyl) | ~ 4.12 | Quartet (q) | 2H | Protons on the carbon adjacent to the ester oxygen are deshielded. Split by the adjacent methyl group. |

| -CH₃ (Ethyl) | ~ 1.24 | Triplet (t) | 3H | Standard alkyl region. Split by the adjacent methylene group. |

| -CH₃ (C2-Methyl) | ~ 1.15 | Doublet (d) | 3H | Split by the single proton on the chiral center (C2). |

| -CH- (C2) | ~ 2.65 | Multiplet (m) | 1H | Chiral center proton, split by the C2-methyl group and the C3-methylene group. |

| -CH₂- (C3) | ~ 2.80 - 2.95 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the nitrogen and the chiral center, leading to complex splitting. |

| -CH₂- (Benzylic) | ~ 3.75 | Singlet (s) | 2H | Protons on the carbon adjacent to the nitrogen and the aromatic ring. |

| Ar-H (Aromatic) | ~ 7.20 - 7.35 | Multiplet (m) | 5H | Protons on the monosubstituted benzene ring. |

| N-H (Amine) | ~ 1.80 | Broad Singlet (br s) | 1H | The signal for the amine proton is often broad and its position can vary with concentration. |

Note: Spectral data for the closely related Ethyl 3-(benzylamino)propanoate shows similar shifts for the ethyl and benzyl groups, supporting these predictions.[2]

Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR due to the low natural abundance of ¹³C (e.g., 512-1024 scans).

-

Processing: Fourier transform and phase correct the spectrum.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will confirm the carbon skeleton, with each unique carbon atom producing a single peak in the proton-decoupled spectrum.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O (Ester) | ~ 174.5 | Carbonyl carbons are highly deshielded and appear far downfield.[3] |

| Ar-C (Quaternary) | ~ 139.5 | The aromatic carbon directly attached to the benzylic CH₂. |

| Ar-CH (Ortho, Meta, Para) | ~ 128.0 - 129.0 | The five protonated aromatic carbons typically appear in this narrow range. |

| -O-CH₂- (Ethyl) | ~ 60.5 | The carbon is deshielded by the adjacent oxygen atom.[3] |

| -N-CH₂- (Benzylic) | ~ 53.5 | Carbon adjacent to both the nitrogen and the aromatic ring. |

| -N-CH₂- (C3) | ~ 48.0 | Carbon adjacent to the nitrogen. |

| -CH- (C2) | ~ 41.0 | The chiral carbon center. |

| -CH₃ (Ethyl) | ~ 14.2 | Standard upfield alkyl carbon.[3] |

| -CH₃ (C2-Methyl) | ~ 13.5 | Standard upfield alkyl carbon. |

Note: These predictions are based on standard chemical shift tables and data from similar structures like methyl propanoate and various N-benzylated amines.[3][4]

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale and Experimental Design

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration (e.g., stretching, bending). This provides powerful, confirmatory evidence for the presence of the ester, secondary amine, and aromatic ring proposed by the other techniques.

Protocol for FTIR Data Acquisition

-

Sample Preparation: For a liquid sample, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric and instrumental interferences.

-

Sample Scan: Place the prepared sample in the spectrometer's beam path and acquire the spectrum (typically 16-32 scans are co-added to improve the signal-to-noise ratio).

-

Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted FTIR Spectrum and Interpretation

The FTIR spectrum provides a clear "yes/no" confirmation for key functional groups.

Table 5: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~ 3350 - 3310 | N-H Stretch | Secondary Amine | Weak to Medium |

| ~ 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Medium |

| ~ 2980 - 2850 | C-H Stretch (sp³) | Alkyl Groups | Strong |

| ~ 1735 | C=O Stretch | Ester | Strong, Sharp |

| ~ 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| ~ 1250 - 1150 | C-O Stretch | Ester | Strong |

| ~ 1200 - 1100 | C-N Stretch | Aliphatic Amine | Medium |

The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch around 1735 cm⁻¹ and the single, weaker N-H stretch around 3330 cm⁻¹, which definitively confirm the presence of an ester and a secondary amine, respectively.

Integrated Structural Verification

The true power of this analytical approach lies in the integration of data from all three techniques. No single method provides the complete picture, but together they form a self-validating system for unambiguous structural elucidation.

Figure 4: Logic diagram showing the integration of multi-technique data for structural verification.

The process begins with a proposed structure. FTIR confirms the necessary functional groups are present. Mass spectrometry validates the molecular weight and formula, and its fragmentation pattern (especially the m/z 91 base peak) confirms the benzyl moiety. Finally, NMR spectroscopy provides the definitive, high-resolution map of atom-to-atom connectivity, confirming the specific arrangement of the ethyl, methyl, and benzylamino groups along the propanoate backbone. When the predicted data and the experimental data from all three techniques are in full agreement, the structure is considered unequivocally verified.

References

-

LookChem. (2025, October 19). Ethyl 3-(benzylamino)propanoate: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2R,3S)-3-(benzoylamino)-2-hydroxybenzenepropanoate. Retrieved from [Link]

-

Filo. (2024, December 12). Figure A: 1H NMR spectrum of ethyl propanoate at 360 MHz. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, November 9). Interpretation of the following mass spectrum. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 3-(benzylamino)propionate (97%). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(benzylamino)propanoate and its 2-Methyl Analogue

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of key aminopropanoate esters. A thorough review of available scientific literature and chemical databases indicates a lack of specific experimental data for Ethyl 3-(benzylamino)-2-methylpropanoate. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the well-characterized structural analogue, Ethyl 3-(benzylamino)propanoate (CAS No. 23583-21-3). The document details its synthesis, purification, and physicochemical characterization, supported by established protocols and safety data. Furthermore, this guide offers expert analysis on the predicted physicochemical impact of adding a methyl group at the C-2 position, bridging the data gap and empowering researchers with a robust understanding of this compound class.

Introduction and Structural Analysis

This compound belongs to the class of β-amino acid esters, which are significant building blocks in medicinal chemistry and organic synthesis. They are integral to the development of pharmaceuticals, including β-agonist prodrugs and receptor antagonists.[1][2] The core structure comprises a propanoate backbone, an ethyl ester functional group, and a benzyl-substituted secondary amine.

A critical first step in physicochemical characterization is the confirmation of the precise molecular structure. The requested compound, this compound, is structurally distinct from its more commonly documented isomer, Ethyl 3-(benzylamino)propanoate. The key difference is the presence of a methyl group on the second carbon of the propanoate chain.

As of the date of this publication, dedicated experimental data for this compound is not available in major chemical databases or the surveyed literature. Consequently, this guide will provide a detailed examination of Ethyl 3-(benzylamino)propanoate as a primary reference compound. The influence of the C-2 methyl group will be discussed from a theoretical and predictive standpoint.

Caption: Structural comparison of the target compound and its reference analogue.

Physicochemical Properties of Ethyl 3-(benzylamino)propanoate

The following data has been compiled from various chemical suppliers and databases for Ethyl 3-(benzylamino)propanoate (CAS No. 23583-21-3).

Summary of Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₂ | [3] |

| Molecular Weight | 207.27 g/mol | [3] |

| CAS Number | 23583-21-3 | |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 150 °C (at unspecified pressure) | [1][3] |

| Density | 1.017 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.503 - 1.504 | [4][5] |

| pKa (Predicted) | 8.57 ± 0.19 | [4] |

| Storage Temperature | -20°C | [1][5] |

Predicted Impact of C-2 Methylation

The introduction of a methyl group at the C-2 position to form this compound would be expected to alter these properties:

-

Molecular Weight: Would increase by approximately 14.03 g/mol (the mass of a CH₂ group, though a CH is added and an H removed) to ~221.30 g/mol .

-

Boiling Point: Expected to increase due to the higher molecular weight and increased van der Waals forces.

-

Density: A slight decrease might be anticipated due to the less efficient packing of the bulkier, branched molecule.

-

pKa: The electron-donating effect of the methyl group could slightly increase the basicity of the secondary amine, leading to a marginal increase in the pKa.

-

Solubility: The increased alkyl character may slightly decrease solubility in polar solvents like water and increase it in nonpolar organic solvents.

Synthesis and Characterization Workflow

The synthesis of β-amino acid esters like Ethyl 3-(benzylamino)propanoate is typically achieved via a Michael addition reaction. This is a robust and well-documented method.[1]

Synthesis Workflow Diagram

Caption: Standard workflow for the synthesis and purification of Ethyl 3-(benzylamino)propanoate.

Detailed Synthesis Protocol

This protocol is adapted from established general methods for the synthesis of Ethyl 3-(benzylamino)propanoate.[1]

Expertise & Causality:

-

Reactant Ratio: Benzylamine is used in excess (1.5 eq) to ensure the complete consumption of the Michael acceptor (ethyl acrylate), which can be prone to polymerization.

-

Catalyst Choice: Acidic alumina is a mild, solid-phase catalyst that is easily removed by filtration, simplifying the workup process compared to soluble acids.

-

Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are orthogonal methods that provide confidence in tracking the disappearance of starting materials and the appearance of the product.

Protocol Steps:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylamine (1.5 equivalents) and ethyl acrylate (1.0 equivalent).

-

Catalysis: Add acidic alumina (200 mol%) to the mixture.

-

Reaction: Heat the reaction mixture to reflux using an oil bath, with vigorous stirring.

-

Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC (e.g., using a 7:3 hexane/ethyl acetate mobile phase) and/or GC until the ethyl acrylate is consumed.

-

Cooling & Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through filter paper to remove the alumina catalyst.

-

Washing: Rinse the catalyst on the filter paper with a small amount of an ethyl acetate/hexane mixture to recover any adsorbed product.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Validation

Expertise & Causality:

-

Chromatography: Silica gel column chromatography is the standard method for purifying moderately polar organic compounds. The choice of a hexane/ethyl acetate eluent system allows for fine-tuning of polarity to achieve optimal separation of the product from unreacted benzylamine and any side products.

-

Self-Validation: The identity and purity of the final product must be confirmed by multiple spectroscopic techniques. Agreement across NMR, IR, and MS data provides a self-validating system, ensuring the material is suitable for subsequent research.

Protocol Steps:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a nonpolar solvent (e.g., hexane).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical starting ratio is 8:2 (hexane:ethyl acetate), gradually increasing the polarity to 7:3 or 6:4 to elute the desired product.[1]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified Ethyl 3-(benzylamino)propanoate.

-

Spectroscopic Confirmation:

-

¹H and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.[6][7]

-

IR Spectroscopy: Verify the presence of key functional groups, such as the C=O stretch of the ester and the N-H bend of the secondary amine.

-

Mass Spectrometry: Confirm the molecular weight of the compound.

-

Safety and Handling

Safe handling of chemical reagents is paramount in a research environment. The following information is based on available Safety Data Sheets (SDS) for Ethyl 3-(benzylamino)propanoate.[4][5]

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation mark)[5]

-

Signal Word: Warning[5]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

Storage and Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is -20°C for long-term stability.[1][5]

Conclusion

While direct experimental data for this compound remains elusive, a robust physicochemical profile can be inferred from its close structural analogue, Ethyl 3-(benzylamino)propanoate. This guide has provided a detailed summary of the known properties, a validated synthesis and purification protocol, and essential safety information for this reference compound. By understanding the fundamental characteristics of the parent structure and applying established chemical principles, researchers can make informed predictions about the behavior of its C-2 methylated derivative, facilitating its synthesis and application in drug discovery and development. The methodologies outlined herein provide a clear and validated pathway for the future characterization of this and other novel β-amino acid esters.

References

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database. [Link]

-

Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480. PubChem - NIH. [Link]

-

Ethyl 3-(benzylamino)propanoate: Synthesis, Applications, and Chemical Properties. ChemAnalyst. [Link]

-

Ethyl 3-(Benzylamino)propionate. MySkinRecipes. [Link]

-

Figure A: 1H NMR spectrum of ethyl pr.. Filo. [Link]

-

Ethyl 2-(benzylamino)propanoate | C12H17NO2 | CID 222273. PubChem - NIH. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | C12H16O3 | CID 249268. PubChem. [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]

-

Ethyl 3-(benzylamino)propionate (97%). Amerigo Scientific. [Link]

Sources

- 1. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 3-(Benzylamino)propionate [myskinrecipes.com]

- 4. Ethyl 3-(benzylamino)propanoate CAS#: 23583-21-3 [amp.chemicalbook.com]

- 5. Ethyl 3-(benzylamino)propionate 97 23583-21-3 [sigmaaldrich.com]

- 6. Ethyl 3-(benzylamino)propanoate(23583-21-3) 1H NMR spectrum [chemicalbook.com]

- 7. Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(benzylamino)-2-methylpropanoate from Benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(benzylamino)-2-methylpropanoate is a valuable β-amino ester that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and insecticides.[1][2] Its structural motif is found in molecules of significant biological activity, making its efficient and scalable synthesis a topic of considerable interest to the scientific community. This guide provides a comprehensive overview of the synthesis of this compound from benzylamine, focusing on the underlying chemical principles, detailed experimental protocols, and analytical characterization. The primary synthetic route discussed is the aza-Michael addition, a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[3][4][5]

Reaction Mechanism: The Aza-Michael Addition

The synthesis of this compound from benzylamine and ethyl methacrylate proceeds via an aza-Michael addition, also known as a conjugate addition.[6] In this reaction, the nucleophilic amine (benzylamine) attacks the electrophilic β-carbon of the α,β-unsaturated ester (ethyl methacrylate).

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine at the β-carbon of ethyl methacrylate. This concerted process involves the formation of a new carbon-nitrogen bond and the simultaneous shift of the π-electrons of the carbon-carbon double bond to the α-carbon, and subsequently onto the carbonyl oxygen, forming an enolate intermediate. This enolate is stabilized by resonance. The final step involves the protonation of the enolate, typically by a proton source in the reaction medium (which can be the amine itself or a solvent), to yield the final product, this compound.

Caption: The aza-Michael addition of benzylamine to ethyl methacrylate.

Experimental Protocol

Several methods have been reported for the synthesis of β-amino esters via the aza-Michael addition, including catalyst-free, acid- or base-catalyzed, and microwave-assisted procedures.[3][7][8] A general and efficient solvent-free protocol promoted by silica has been shown to be effective for a variety of amines and alkenes.[3][9]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Benzylamine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |

| Ethyl Methacrylate | C₆H₁₀O₂ | 114.14 | ≥99% | Sigma-Aldrich |

| Silica Gel (for TLC) | SiO₂ | 60.08 | HF₂₅₄ | E. Merck |

| Methanol | CH₄O | 32.04 | ACS grade | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |

Step-by-Step Procedure

-

Activation of Silica Gel: Heat silica gel (10 g) at 120-130 °C for 10 minutes under vacuum (0.5 mm Hg). Allow it to cool to room temperature under a nitrogen atmosphere. This activation step is crucial for removing adsorbed water, which can interfere with the reaction.

-

Reaction Setup: In a round-bottom flask, add the activated silica gel (1.0 g). To this, add benzylamine (2 mmol, 0.214 g) and ethyl methacrylate (5 mmol, 0.571 g).

-

Reaction Conditions: Stir the heterogeneous mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent system.

-

Work-up and Purification: Upon completion of the reaction (typically several hours), add methanol to the reaction mixture. Filter off the silica gel and wash it with additional methanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9]

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Analytical Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 1.16 (d, 3H), 1.24 (t, 3H), 2.60-2.75 (m, 2H), 2.88 (m, 1H), 3.68 (s, 3H), 3.79 (s, 2H), 4.10 (q, 2H), 7.20-7.45 (m, 5H).[8][9] |

| ¹³C NMR (CDCl₃) | δ 14.2, 15.5, 40.1, 51.8, 52.2, 53.8, 60.0, 127.0, 128.1, 128.4, 140.1, 172.9, 176.3.[8][9] |

| Mass Spec. (ESI+) | m/z calculated for C₁₂H₁₇NO₂ [M+H]⁺: 208.1338, found: 208.1332. |

Process Optimization and Considerations

-

Stoichiometry: While a 1:1 molar ratio of benzylamine to ethyl methacrylate can be used, an excess of the acrylate (e.g., 2.5 equivalents) can help drive the reaction to completion, especially in solvent-free conditions.[9] However, this may necessitate more rigorous purification to remove the unreacted starting material.

-

Catalyst: While the reaction can proceed without a catalyst, the use of a promoter like activated silica gel can significantly enhance the reaction rate and yield.[3][9] Other catalysts, such as Lewis acids or bases, have also been employed.[4]

-

Solvent: Solvent-free conditions are often preferred for their environmental benefits ("green chemistry") and can lead to higher reaction rates.[3][9] If a solvent is necessary, aprotic solvents like toluene or polar aprotic solvents can be used.

-

Temperature: The reaction is typically conducted at room temperature. However, for less reactive amines or to accelerate the reaction, moderate heating may be applied. Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields.[7][8][10]

-

Side Reactions: A potential side reaction is the double Michael addition, where a second molecule of ethyl methacrylate reacts with the secondary amine product. This can be minimized by controlling the stoichiometry and reaction time.

Conclusion

The synthesis of this compound from benzylamine via the aza-Michael addition is a robust and versatile method. The use of activated silica gel as a promoter in a solvent-free system offers an environmentally friendly and efficient approach. This technical guide provides a solid foundation for researchers and scientists in the field of organic synthesis and drug development to successfully prepare this important chemical intermediate. Further optimization of reaction conditions, such as the use of microwave assistance, can lead to even more efficient and scalable synthetic protocols.

References

-

Basu, B., et al. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. ResearchGate. [Link]

-

Avenoza, A., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]

-

Avenoza, A., et al. (2004). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. PubMed. [Link]

-

Wang, G.-W., et al. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 23(11), 2865. [Link]

-

de la Cruz, C., et al. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 13(2), 340-347. [Link]

-

de la Cruz, C., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

-

de la Cruz, C., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. ResearchGate. [Link]

-

de la Cruz, C., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Organic Chemistry International. [Link]

-

Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (2010). Vanadyl(IV) Acetate: An Efficient, Reusable Heterogenous Catalyst for Aza-Michael Reaction Under Solvent-Free Conditions. Catalysis Letters, 134(3-4), 343-347. [Link]

-

Aza-Michael addition of benzylamine to methyl acrylate 22. ResearchGate. [Link]

-

Sang, Y., et al. (2015). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 6(42), 7459-7467. [Link]

-

Michael reaction. Wikipedia. [Link]

-

Ethyl 3-(benzylamino)propanoate: Synthesis, Applications, and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]

-

Michael Addition Reaction EXPLAINED. YouTube. [Link]

-

The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis of ethyl 3-[N-(4-phenylbutyl)-N-benzylamino]-propionate. PrepChem.com. [Link]

-

Ethyl 3-(Benzylamino)Propanoate. ChemBK. [Link]

-

Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. [Link]

- Amine acrylate addition reaction products.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

CAS number 23583-21-3 chemical data

An In-depth Technical Guide to Ethyl 3-(benzylamino)propanoate (CAS No. 23583-21-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(benzylamino)propanoate, registered under CAS number 23583-21-3, is a versatile secondary amine ester that serves as a critical building block in modern organic synthesis.[1][2] Its unique structural features, combining a flexible propanoate chain with a benzyl-protected amine, make it a valuable intermediate in the pharmaceutical and fine chemical industries.[2] This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol with mechanistic insights, key applications in drug development, and comprehensive safety and handling procedures.

I. Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount for its effective application in synthesis and process development. Ethyl 3-(benzylamino)propanoate is also known by several synonyms, including N-Benzyl-β-alanine ethyl ester and 3-(Benzylamino)propionic acid ethyl ester.[3]

Structural Information

The molecule consists of a benzyl group attached to the nitrogen atom of a β-alanine ethyl ester. This structure provides a key synthetic handle for further molecular elaboration.

Caption: Chemical structure of Ethyl 3-(benzylamino)propanoate.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Ethyl 3-(benzylamino)propanoate, which are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [2] |

| Molecular Weight | 207.27 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 150 °C at 0.2 mmHg; 135 °C at 2 mmHg | [4][5] |

| Density | 1.017 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.503 - 1.504 | [4] |

| pKa | 8.57 ± 0.19 (Predicted) | [4] |

| Storage Temperature | -20°C or refrigerated (0-10°C) | [4][5] |

II. Synthesis and Characterization: A Protocol with Rationale

The primary route for synthesizing Ethyl 3-(benzylamino)propanoate is the aza-Michael addition of benzylamine to ethyl acrylate.[4] This reaction is favored for its atom economy and straightforward execution.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 3-(benzylamino)propanoate.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established laboratory methods and provides insights into the rationale behind each step.[4]

-

Reagent Preparation & Charging:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzylamine (1.5 molar equivalents) and ethyl acrylate (1.0 molar equivalent).

-

Causality: Using an excess of benzylamine helps to drive the reaction to completion and minimize the formation of the undesired bis-adduct, 3-[BENZYL-(2-ETHOXYCARBONYL-ETHYL)-AMINO]-.[4]

-

-

Catalyst Addition:

-

Add acidic alumina (e.g., 1g per 5 mmol of ethyl acrylate) to the reaction mixture.

-

Causality: Acidic alumina acts as a heterogeneous catalyst, facilitating the conjugate addition by activating the ethyl acrylate electrophile. Its solid nature simplifies removal post-reaction.[4]

-

-

Reaction Execution:

-

Heat the mixture to reflux with vigorous stirring using an oil bath.

-

Causality: Thermal energy is required to overcome the activation energy of the reaction. Refluxing ensures a constant reaction temperature at the boiling point of the solvent or reactant mixture.

-

-

In-Process Monitoring:

-

Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material (ethyl acrylate) is consumed.[4]

-

Causality: Real-time monitoring prevents unnecessary heating, which could lead to side product formation, and confirms the reaction endpoint, optimizing yield and efficiency.

-

-

Reaction Workup:

-

Once complete, cool the reaction mixture to room temperature.

-

Remove the acidic alumina catalyst by filtration through filter paper. Rinse the catalyst with a solvent mixture like ethyl acetate/hexane to recover any adsorbed product.[4]

-

Causality: This step isolates the crude product from the solid catalyst before purification.

-

-

Concentration:

-

Concentrate the filtrate using a rotary evaporator to remove the excess benzylamine and any solvent used for rinsing.[4]

-

Causality: Rotary evaporation provides efficient and gentle removal of volatile components under reduced pressure.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography.[4]

-

Elute the column with a hexane/ethyl acetate solvent system. The optimal ratio (e.g., 7:3 to 5:5) should be determined by TLC analysis.[4]

-

Causality: Column chromatography separates the desired product from unreacted starting materials and byproducts based on differences in polarity, yielding the pure compound.

-

Characterization

The identity and purity of the synthesized Ethyl 3-(benzylamino)propanoate must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O of the ester, N-H of the secondary amine).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Gas Chromatography (GC): To determine purity, often exceeding 95-97%.

III. Applications in Drug Development & Organic Synthesis

Ethyl 3-(benzylamino)propanoate is a valuable intermediate due to its bifunctional nature, allowing for diverse synthetic transformations. It is primarily used as a reagent in the synthesis of more complex molecules.[4]

Key Therapeutic Areas

-

Psoriasis Treatment: It is a key intermediate in the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs.[4][6] These compounds are designed to manage inflammatory skin conditions like psoriasis.[6]

-

Neurological Disorders: The compound is utilized in the synthesis of spiropiperidine-based orexin-2 receptor (OX2R) antagonists, which are being investigated for the treatment of sleep disorders and other central nervous system conditions.[4]

-

Local Anesthetics & Muscle Relaxants: Its structural similarity to ester-containing neurotransmitters makes it a useful scaffold in the development of local anesthetics and muscle relaxants.[2]

-

Antihistamines and Anti-ulcer Drugs: The molecule serves as a precursor in the synthesis pathways for certain antihistamine and anti-ulcer medications.[7]

Other Applications

Beyond pharmaceuticals, it is an intermediate in the production of the insecticide N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester.[4]

IV. Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[8]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at -20°C or under refrigeration (2-8°C) to maintain stability.[5][9] The compound is noted to be heat-sensitive.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

V. Conclusion

Ethyl 3-(benzylamino)propanoate (CAS 23583-21-3) is a foundational intermediate whose utility spans multiple areas of chemical and pharmaceutical research. Its straightforward synthesis, coupled with its versatile reactivity, ensures its continued importance in the development of novel therapeutics and other high-value chemical products. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist leveraging this compound in their research and development endeavors.

References

-

23583-21-3 - ChemBK. [Link]

-

Ethyl 3-(Benzylamino)propionate - MySkinRecipes. [Link]

-

The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

-

(1) Alanine series - 南通东部氨基酸有限公司. [Link]

-

Ethyl 3-(benzylamino)propionate (97%) - Amerigo Scientific. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Ethyl 3-(Benzylamino)propionate [myskinrecipes.com]

- 3. Ethyl 3-(benzylamino)propionate (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]

- 5. 23583-21-3 | CAS DataBase [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. (1) Alanine series - 南通东部氨基酸有限公司-氨基酸系列 乙酰氨基酸系列 基酸酰胺系列 [donboo.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 23583-21-3|Ethyl 3-(benzylamino)propanoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Ethyl 3-(benzylamino)-2-methylpropanoate

This technical guide provides a comprehensive overview of Ethyl 3-(benzylamino)-2-methylpropanoate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to present its core chemical properties, a plausible synthetic route, and its potential applications. This approach is grounded in established chemical principles to ensure scientific integrity and provide actionable insights for researchers and drug development professionals.

Chemical Identity and Properties

The molecular formula for the closely related mthis compound is C12H17NO2, with a molecular weight of 207.27 g/mol .[1][2][3] By substituting the methyl ester with an ethyl ester, an additional methylene group (CH2) is introduced. Therefore, the molecular formula for this compound is C13H19NO2, and its calculated molecular weight is approximately 221.30 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C13H19NO2 | Calculated |

| Molecular Weight | 221.30 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)C(C)CNCc1ccccc1 | - |

| InChI Key | InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | - |

Proposed Synthesis: A Michael Addition Approach

A robust and widely utilized method for the synthesis of β-amino esters is the Michael addition of an amine to an α,β-unsaturated ester. This approach is proposed for the synthesis of this compound, utilizing benzylamine and ethyl methacrylate as starting materials. The reaction is typically base-catalyzed or can proceed neat.

Experimental Protocol

Objective: To synthesize this compound via a Michael addition reaction.

Materials:

-

Benzylamine

-

Ethyl methacrylate

-

A suitable solvent (e.g., ethanol, or solvent-free)

-

A suitable base catalyst (optional, e.g., triethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylamine (1.0 equivalent) and ethyl methacrylate (1.2 equivalents). The reaction can be performed neat or in a solvent like ethanol.

-

Catalysis (Optional): If a catalyst is used, add a catalytic amount of a non-nucleophilic base such as triethylamine (0.1 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices

The choice of a Michael addition is based on its high efficiency and atom economy for forming carbon-nitrogen bonds. Using a slight excess of ethyl methacrylate can help drive the reaction to completion. The optional use of a base catalyst can accelerate the reaction by increasing the nucleophilicity of the amine. Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any potential side products.

Visualization of the Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Research and Development

While specific applications for this compound are not documented, its structural motifs suggest its utility as a valuable intermediate in medicinal chemistry and organic synthesis. The applications of the closely related Ethyl 3-(benzylamino)propanoate provide a strong indication of its potential.

-

Pharmaceutical Intermediates: Ethyl 3-(benzylamino)propanoate is a key intermediate in the synthesis of various therapeutic agents.[4] For instance, it is used in the preparation of dipivaloyloxyphenyl aminopropionate beta-agonist prodrugs, which have applications in treating conditions like psoriasis.[5]

-

Agrochemical Synthesis: This class of compounds also finds use in the agrochemical industry. For example, it is an intermediate in the synthesis of N,N'-dithiobis(N-benzyl-β-alanine) diethyl ester, a precursor to certain insecticides.[5]

-

Scaffold for Drug Discovery: The N-benzyl-β-alanine ethyl ester scaffold is present in molecules targeting various biological pathways. It has been used in the synthesis of spiropiperidine-based orexin-2 receptor (OX2R) antagonists, which are of interest for treating sleep disorders.[5] The introduction of a methyl group at the 2-position, as in the title compound, can be a strategic modification to alter the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.

Safety and Handling

No specific safety data is available for this compound. However, based on the safety profile of similar compounds like Ethyl 3-(benzylamino)propionate, general laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of complex organic molecules for pharmaceutical and other applications. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and exploration based on established chemical principles and data from analogous compounds. The proposed synthetic route via Michael addition is a practical and efficient method for its preparation, opening the door for further investigation into its chemical and biological properties.

References

-

MySkinRecipes. Ethyl 3-(Benzylamino)propionate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Ethyl 3-(benzylamino)propanoate: Synthesis, Applications, and Chemical Properties. [Link]

-

Global Substance Registration System (GSRS). Mthis compound. [Link]

-

Global Substance Registration System (GSRS). Mthis compound, (S)-. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for Ethyl 3-(benzylamino)-2-methylpropanoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(benzylamino)-2-methylpropanoate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in various organic synthesis pathways.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this target molecule. The methodologies and interpretations presented herein are grounded in established principles to ensure accuracy and reproducibility.

Introduction and Molecular Overview

This compound is a β-amino ester derivative. Such compounds are valuable building blocks, notably used in the synthesis of β-agonist prodrugs and various pharmaceutical agents.[1] A thorough understanding of its structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and confirmation of its identity.

The molecule's structure combines an aromatic benzyl group, a secondary amine, a chiral center at the C2 position, and an ethyl ester moiety. Each of these functional groups imparts a distinct signature in its NMR, IR, and MS spectra, which this guide will systematically dissect.

Figure 1: Structure of this compound.

Synthesis Context: The Michael Addition

To appreciate the potential impurities and the origin of the target molecule, understanding its synthesis is crucial. A prevalent method for synthesizing β-amino esters is the Michael addition.[1] In this case, benzylamine acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ester like ethyl methacrylate. This reaction is often efficient and provides a direct route to the desired product.[1]

Caption: Synthesis workflow via Michael Addition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each proton and carbon atom. For this analysis, deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for this class of compounds and its single, easily identifiable residual peak.[2]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. The predicted chemical shifts, multiplicities, and integrations are based on established values for similar β-amino ester structures.

| Signal | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration |

| A | Ar-H (Phenyl) | 7.20 - 7.40 | Multiplet (m) | 5H |

| B | O-CH₂-CH₃ (Ethyl) | ~4.12 | Quartet (q) | 2H |

| C | Ph-CH₂-N (Benzyl) | ~3.78 | Singlet (s) | 2H |

| D | N-CH₂-CH | 2.50 - 2.90 | Multiplet (m) | 2H |

| E | N-CH₂-CH | ~2.60 | Multiplet (m) | 1H |

| F | N-H | ~1.90 | Singlet (broad, s) | 1H |

| G | O-CH₂-CH₃ (Ethyl) | ~1.24 | Triplet (t) | 3H |

| H | CH-CH₃ (Methyl) | ~1.15 | Doublet (d) | 3H |

Note: Data for the closely related Ethyl 3-(benzylamino)propanoate shows signals at ~7.3 (Ar-H), 4.12 (O-CH₂), 3.78 (Ph-CH₂), 2.88 (N-CH₂), 2.51 (CH₂-CO), 1.91 (N-H), and 1.24 (O-CH₂-CH₃) ppm.[3][4] The values above are adjusted to account for the C2-methyl group.

Interpretation of ¹H NMR Data:

-

Aromatic Protons (A): The five protons on the phenyl ring typically appear as a complex multiplet between 7.20 and 7.40 ppm, a characteristic region for monosubstituted benzene rings.

-

Ethyl Ester Group (B, G): The ethyl group presents a classic quartet-triplet pattern. The methylene protons (B) are deshielded by the adjacent oxygen atom, appearing around 4.12 ppm as a quartet due to coupling with the three methyl protons. The methyl protons (G) appear as a triplet around 1.24 ppm, split by the two methylene protons.

-

Benzyl Protons (C): The two protons of the benzylic CH₂ group are chemically equivalent and adjacent to an electronegative nitrogen atom, but not adjacent to any protons. They are therefore expected to appear as a sharp singlet around 3.78 ppm.

-

Aliphatic Backbone (D, E, H): The protons on the propanoate backbone present a more complex pattern. The C2 proton (E) is a methine, coupled to both the C3 methylene protons (D) and the C2-methyl protons (H), resulting in a multiplet. The C3 methylene protons (D) are diastereotopic and will couple with the C2 proton, also resulting in a multiplet. The C2-methyl protons (H) will appear as a doublet due to coupling with the single C2 proton.

-

Amine Proton (F): The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on concentration and solvent but is expected around 1.90 ppm.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of the chemically distinct carbon atoms.

| Signal | Assigned Carbon | Predicted δ (ppm) |

| 1 | C =O (Carbonyl) | ~174 |

| 2 | Ar-C (Quaternary) | ~140 |

| 3 | Ar-C H | 128 - 129 |

| 4 | O -CH₂ (Ethyl) | ~60 |

| 5 | Ph-C H₂ (Benzyl) | ~53 |

| 6 | N-C H₂ | ~45 |

| 7 | N-CH₂-C H | ~40 |

| 8 | O-CH₂-C H₃ (Ethyl) | ~14 |

| 9 | CH-C H₃ (Methyl) | ~16 |

Note: Chemical shifts for sp³ carbons generally range from 0-90 ppm, while sp² carbons absorb from 110-220 ppm. Carbonyl carbons are distinctively found at the low-field end, from 160-220 ppm.[5]

Interpretation of ¹³C NMR Data:

-

Carbonyl Carbon (1): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~174 ppm).[5]

-

Aromatic Carbons (2, 3): The six aromatic carbons will appear in the 128-140 ppm range. The quaternary carbon (ipso-carbon) attached to the benzyl CH₂ group will have a different shift from the five CH carbons.

-

Oxygen-Linked Carbons (4, 5): The CH₂ carbon of the ethyl ester (~60 ppm) and the benzylic CH₂ carbon (~53 ppm) are deshielded due to their attachment to electronegative atoms (oxygen and nitrogen/aromatic ring, respectively).

-

Aliphatic Carbons (6, 7, 8, 9): The remaining aliphatic carbons appear at the highest field, with the ethyl and methyl terminal carbons appearing below 20 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Set the spectral width to cover 0 to 220 ppm. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 (broad) | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Aromatic Stretch | Phenyl Ring |

| 2850-2990 | C-H Aliphatic Stretch | Alkyl Chains |

| ~1735 (strong) | C=O Stretch | Ester |

| ~1600, ~1495 | C=C Aromatic Stretch | Phenyl Ring |

| ~1180 | C-O Stretch | Ester |

| ~1100 | C-N Stretch | Amine |

Interpretation of IR Data:

-

The most prominent peak will be the strong absorbance around 1735 cm⁻¹ , which is highly characteristic of the C=O stretch in an ester.[7]

-

The presence of a secondary amine is confirmed by the N-H stretching vibration, which typically appears as a single, moderately broad peak in the 3300-3400 cm⁻¹ region.

-

Absorptions just above 3000 cm⁻¹ indicate the C-H stretches of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds.[7]

-

The C-O single bond stretch of the ester and the C-N stretch provide further confirmation in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the clean salt plates first and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Molecular Weight: The empirical formula is C₁₂H₁₇NO₂. The calculated monoisotopic molecular weight is 207.126 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 207.

Key Fragmentation Patterns: Electron Ionization (EI) is a common technique that induces predictable fragmentation.

| m/z | Proposed Fragment | Notes |

| 207 | [C₁₂H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 134 | [M - CO₂Et]⁺ | Loss of the ethoxycarbonyl group |

| 106 | [C₇H₈N]⁺ | Cleavage alpha to the ester, forming [PhCH₂NHCH₂]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation of MS Data:

-

The most characteristic fragment for a benzyl-containing compound is the tropylium ion at m/z 91 . This is often the base peak in the spectrum.

-

Alpha-cleavage is common for amines. Cleavage of the bond between C2 and the carbonyl group can lead to the fragment at m/z 106.

-

Loss of the entire ethoxycarbonyl radical (•CO₂Et, 73 Da) would result in a fragment at m/z 134.

Caption: Plausible MS fragmentation pathways.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

The combined application of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, secondary amine, aromatic ring), and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation. This comprehensive spectroscopic profile serves as a reliable reference for quality control and research applications involving this versatile chemical intermediate.

References

-

Seebach, D., et al. (2004). Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy. Journal of the American Chemical Society, 126(19), 5938-9. Available at: [Link]

-

National Center for Biotechnology Information (2004). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. PubChem. Available at: [Link]

-

Hassan, W. M. I., et al. (2022). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available at: [Link]

-

Hosseini, S., et al. (2022). Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions. Scientific Reports. Available at: [Link]

-

Ravanfar, W., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Available at: [Link]

-

Filo. (2024). Figure A: 1H NMR spectrum of ethyl propanoate. Available at: [Link]

-

LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-(methylamino)propanoate. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. PubChem. Available at: [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(benzylamino)propanoate. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]

Sources

- 1. Buy this compound | 99985-63-4 [smolecule.com]

- 2. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

- 3. Ethyl 3-(benzylamino)propanoate(23583-21-3) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]

The Pharmacological Potential of N-benzyl-β-alanine Ethyl Ester Derivatives: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among the vast landscape of organic molecules, N-benzyl-β-alanine ethyl ester derivatives have emerged as a class of compounds with significant, yet underexplored, biological activities. This technical guide provides an in-depth analysis of the known and extrapolated biological activities of these derivatives, focusing on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. Drawing upon research on analogous structures, this document aims to provide a foundational understanding and practical methodologies for the synthesis, evaluation, and future development of this promising class of molecules.

The Core Moiety: Synthesis and Chemical Significance of N-benzyl-β-alanine Ethyl Ester

The foundational structure, N-benzyl-β-alanine ethyl ester, serves as a versatile scaffold for the generation of a diverse library of derivatives. Its synthesis is a critical first step in the exploration of its biological potential. A common and efficient method for its preparation involves the reaction of ethyl acrylate with benzylamine in a Michael addition reaction.

General Synthetic Protocol for N-benzyl-β-alanine Ethyl Ester

Objective: To synthesize the core scaffold, N-benzyl-β-alanine ethyl ester, which can be further modified to generate a library of derivatives.

Materials:

-

Ethyl acrylate

-

Benzylamine

-

Ethanol (or other suitable solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in ethanol.

-

To this solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

The reaction is typically exothermic and can be stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure N-benzyl-β-alanine ethyl ester.

Causality: The Michael addition is a highly efficient method for forming carbon-nitrogen bonds. The use of a slight excess of ethyl acrylate ensures the complete consumption of the starting benzylamine. Ethanol is a suitable solvent as it readily dissolves both reactants and is easily removed post-reaction.

Anticancer Activity: Insights from N-Aryl-β-Alanine Derivatives

While direct studies on the anticancer properties of N-benzyl-β-alanine ethyl ester derivatives are limited, significant insights can be drawn from research on structurally related N-aryl-β-alanine derivatives. A notable study demonstrated the anticancer effects of N-aryl-β-alanine derivatives containing hydrazone and azole moieties against triple-negative breast cancer and glioblastoma cell lines[1]. This suggests that the N-benzyl-β-alanine scaffold could be a promising starting point for the development of novel anticancer agents.

Key Findings from Analogous Compounds

Research has shown that certain N-aryl-β-alanine dihydrazone derivatives exhibit significant cytotoxicity towards cancer cells. Specifically, derivatives bearing a bis(N'-(4-bromobenzylidene) fragment were found to be exclusively cytotoxic to cancer cells[1]. The most potent compounds were those containing electron-withdrawing groups such as 4-bromo or 4-chloro phenyl moieties[1]. These findings highlight the importance of the substituent on the aromatic ring for anticancer activity.

Postulated Mechanism of Action

The anticancer activity of these derivatives is thought to be multi-faceted. The presence of hydrazone moieties can contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. Furthermore, these compounds have been shown to possess migrastatic activity, inhibiting the migration and invasion of cancer cells, and can reduce the growth of 3D cancer cell cultures and colony formation[1].

Caption: Postulated mechanism of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of synthesized N-benzyl-β-alanine ethyl ester derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for breast cancer, U-87 MG for glioblastoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized N-benzyl-β-alanine ethyl ester derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the complete medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Potential: Learning from β-Alanine Derivatives

The broader class of β-alanine derivatives has been investigated for antimicrobial properties. Studies have shown that various esters, amides, and anilides of 3-benzamidopropionic acid (a derivative of β-alanine) exhibit activity against a range of bacteria and fungi[2][3].

Structure-Activity Relationship Insights

The antimicrobial activity of β-alanine derivatives is influenced by the nature of the substituents. For instance, certain amide derivatives of 3-benzamidopropanoyl chloride were found to be potent antifungal agents[2]. The length of the alkyl chain in ester derivatives also plays a role, with some studies indicating that activity can decrease with increasing chain length[2]. This suggests that a systematic variation of the ester and N-benzyl substituents in N-benzyl-β-alanine ethyl ester derivatives could lead to the discovery of potent antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Resazurin solution (as a viability indicator)

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

-

The MIC is determined as the lowest concentration of the compound at which no color change is observed.

Enzyme Inhibition: Targeting Carnosine Synthetase and Other Enzymes

Analogues of β-alanine have been shown to inhibit various enzymes, with carnosine synthetase being a notable target. One study found that 3-aminopropanesulfonic acid, a β-alanine analogue, was a potent competitive inhibitor of carnosine synthetase[4]. This suggests that N-benzyl-β-alanine ethyl ester derivatives could also be designed to target specific enzymes by mimicking the natural substrate.

The Principle of Competitive Inhibition

Competitive inhibitors are molecules that resemble the substrate and bind to the active site of an enzyme, thereby preventing the substrate from binding. The design of N-benzyl-β-alanine ethyl ester derivatives as enzyme inhibitors would involve modifying the structure to enhance its affinity for the target enzyme's active site.

Sources

- 1. Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted β-Amino Acids

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Amino Acids

β-amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts profound changes in their chemical and biological properties. As fundamental building blocks for pharmaceutical and agrochemical development, enantiomerically pure β-amino acids are integral to the synthesis of β-peptides, β-lactam antibiotics, and a host of other bioactive molecules.[1][2] Their incorporation into peptides, for instance, confers resistance to metabolic degradation, a highly desirable trait in drug design.[3][4] Consequently, the development of efficient and stereoselective synthetic routes to substituted β-amino acids remains a vibrant and critical area of chemical research.[1][5] This guide provides an in-depth overview of the core synthetic strategies employed to access this vital class of molecules.

Core Synthetic Strategies: A Mechanistic Overview